

Early-Phase Clinical Trial Results for PR-104: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for PR-104, a hypoxia-activated prodrug. The following sections detail the core findings, including quantitative data from Phase I and II trials, experimental protocols, and visualizations of the drug's mechanism and clinical workflow.

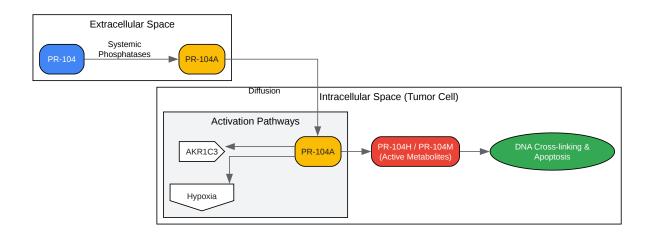
Introduction to PR-104

PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active alcohol form, PR-104A.[1][2][3] This nitrogen mustard prodrug is designed to target the hypoxic microenvironment characteristic of solid tumors.[4][5] Activation of PR-104A occurs through two primary pathways: reduction by one-electron reductases in hypoxic cells and by the enzyme aldo-keto reductase 1C3 (AKR1C3) independent of oxygen levels. This activation leads to the formation of the potent DNA cross-linking agents PR-104H (hydroxylamine) and PR-104M (amine), which induce cell-cycle arrest and apoptosis in tumor cells.

Mechanism of Action

The activation cascade of PR-104 is a two-step process. Initially, systemic phosphatases convert the administered PR-104 to PR-104A. Subsequently, intracellular reductases, predominantly active in hypoxic conditions, or the enzyme AKR1C3, reduce PR-104A to its cytotoxic metabolites that exert anti-tumor activity through DNA alkylation.





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Caption: PR-104 activation pathway from inactive prodrug to active DNA-alkylating agent.

Phase I Clinical Trial in Solid Tumors (Weekly Dosing)

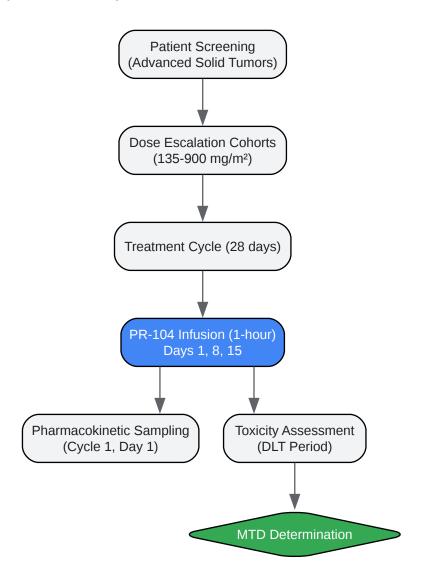
A Phase I study evaluated the safety and pharmacokinetics of PR-104 administered weekly to patients with advanced solid tumors.

Experimental Protocol

- Patient Population: Patients with advanced solid tumors who had received a median of two prior chemotherapy regimens.
- Dosing Schedule: PR-104 was administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.
- Dose Escalation: Doses ranged from 135 mg/m² to 900 mg/m².



- Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of weekly PR-104 administration.
- Pharmacokinetic Analysis: Plasma concentrations of PR-104 and its metabolites were assessed on day 1 of the first cycle.



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Caption: Workflow for the Phase I clinical trial of weekly PR-104 in solid tumors.

Quantitative Data Summary

Table 1: Patient Demographics and Dose Escalation



Characteristic	Value
Number of Patients	26
Gender	16 Male / 10 Female
Median Age (Range)	58 years (30-70)
Median Prior Chemotherapy Regimens (Range)	2 (0-3)
Dose Cohorts (mg/m²)	135, 270, 540, 675, 900
Number of Patients per Cohort	3, 6, 6, 7, 4

| Median Treatment Cycles (Range) | 2 (1-7) |

Table 2: Dose-Limiting Toxicities (DLTs) in Cycle 1

Dose Level (mg/m²)	Number of Patients	DLTs Observed
540	6	1 (Grade 4 Thrombocytopenia)
675	7	0

| 900 | 4 | 2 (Grade 4 Thrombocytopenia and Neutropenia) |

Table 3: Pharmacokinetic Parameters at 675 mg/m²

Analyte	Cmax (μg/mL, mean ± SD)	AUC0-inf (μg·h/mL, mean ± SD)
PR-104A	9.91 ± 2.61	11.09 ± 3.05
PR-104G	6.58 ± 3.70	8.16 ± 5.35
PR-104H	0.32 ± 0.13	0.45 ± 0.11

| PR-104M | 0.050 ± 0.027 | 0.074 ± 0.031 |



Key Findings

The maximum tolerated dose (MTD) for weekly PR-104 was established at 675 mg/m². The primary dose-limiting toxicities were hematological, specifically thrombocytopenia and neutropenia. No complete or partial tumor responses were observed in this study.

Phase Ib Combination Therapy in Solid Tumors

A Phase Ib trial investigated PR-104 in combination with gemcitabine or docetaxel in patients with advanced solid tumors.

Experimental Protocol

- Patient Population: 42 patients with various advanced solid tumors.
- Treatment Arms:
 - PR-104 + Gemcitabine (800 mg/m²) on days 1 and 8 of a 21-day cycle.
 - PR-104 + Docetaxel (60 or 75 mg/m²) on day 1 of a 21-day cycle, with some cohorts receiving G-CSF support.
- Primary Objective: To determine the MTD of PR-104 in combination with standard chemotherapies.

Quantitative Data Summary

Table 4: MTD of PR-104 in Combination Therapy

Combination Regimen	MTD of PR-104 (mg/m²)
+ Gemcitabine	140
+ Docetaxel (60 mg/m²)	200
+ Docetaxel (60 mg/m²) + G-CSF	770

| + Docetaxel (75 mg/m²) + G-CSF | ≥770 |



Key Findings

The combination of PR-104 with gemcitabine or docetaxel resulted in dose-limiting myelotoxicity. The addition of G-CSF allowed for a significant escalation of the PR-104 dose when combined with docetaxel. Two partial responses were observed in patients with nasopharyngeal and head and neck cancer.

Phase I/II Study in Acute Leukemia

A Phase I/II study evaluated PR-104 in patients with relapsed or refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Experimental Protocol

- Patient Population: 50 patients (40 AML, 10 ALL) with relapsed/refractory disease.
- Dosing: PR-104 was administered as a 1-hour intravenous infusion with doses ranging from 1.1 to 4 g/m².
- Biomarker Analysis: Tumor hypoxia was assessed using the tracer pimonidazole and immunohistochemical analysis of HIF-1α and carbonic anhydrase IX.

Quantitative Data Summary

Table 5: Patient Demographics and Dosing in Leukemia Study

Characteristic	Value
Number of Patients	50
Disease Type	40 AML, 10 ALL

| Dose Range (g/m²) | 1.1 - 4 |

Table 6: Grade 3/4 Treatment-Related Adverse Events



Adverse Event	Percentage of Patients
Anemia	62%
Neutropenia	50%
Thrombocytopenia	46%
Febrile Neutropenia	40%
Infection	24%

| Enterocolitis | 14% |

Table 7: Response Rates at 3 or 4 g/m²

Disease	Response Rate (CR, CRp, MLFS)	Number of Patients
AML	32%	10 of 31
ALL	20%	2 of 10

CR: Complete Response; CRp: Complete Response without platelet recovery; MLFS: Morphological Leukemia-Free State

Key Findings

The study demonstrated that the bone marrow of leukemia patients is hypoxic, providing a rationale for the use of hypoxia-activated prodrugs. PR-104 showed evidence of clinical activity in this heavily pre-treated population, with a notable response rate at higher doses. The most common severe adverse events were myelosuppression and enterocolitis.

Conclusion

Early-phase clinical trials of PR-104 have established its safety profile, pharmacokinetics, and recommended doses for both monotherapy and combination regimens. The primary dose-limiting toxicity is myelosuppression, particularly thrombocytopenia. While single-agent activity in solid tumors was limited, PR-104 demonstrated promising responses in patients with acute



leukemias, a setting where bone marrow hypoxia is prevalent. These findings support the continued investigation of hypoxia-activated prodrugs as a therapeutic strategy in oncology.

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